molecular formula C14H7Cl2F3N2 B13680660 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13680660
M. Wt: 331.1 g/mol
InChI Key: AMEARDSXIGSIRY-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of dichlorophenyl and trifluoromethyl groups enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile, which exhibits a broad substrate scope of pyridinium ylides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This compound features a complex structure that may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C14H6Cl3F3N2
  • Molecular Weight : 365.57 g/mol
  • CAS Number : 866137-80-6

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties. Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit various degrees of biological activity against different pathogens and cancer cell lines.

Antimicrobial Activity

Recent investigations have highlighted the compound's potential as an antibacterial agent. For instance, related compounds have shown promising results against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The structure-activity relationship (SAR) studies suggest that modifications in the imidazo[1,2-a]pyridine scaffold can enhance antimicrobial potency.

Anticancer Activity

In vitro studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines. The mechanism often involves the inhibition of specific kinases implicated in cancer progression. For example, computational modeling has been employed to design kinase inhibitors based on the imidazo[1,2-a]pyridine framework, showing effectiveness against targets such as Bcr-Abl and VEGFR .

Case Studies

  • Antibacterial Evaluation : A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antibacterial activity. Among these, compounds with trifluoromethyl substitutions showed enhanced activity against Mycobacterium tuberculosis , with MIC values significantly lower than traditional antibiotics like isoniazid .
  • Kinase Inhibition : Another research effort focused on the design of inhibitors targeting kinases involved in cancer signaling pathways. The results indicated that certain modifications to the imidazo[1,2-a]pyridine structure could yield potent inhibitors with low nanomolar IC50 values against selected cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AntitubercularMycobacterium tuberculosis< 5 µg/mL
AnticancerVarious Cancer Cell LinesLow nanomolar

Properties

Molecular Formula

C14H7Cl2F3N2

Molecular Weight

331.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H7Cl2F3N2/c15-10-3-1-8(5-11(10)16)12-7-21-6-9(14(17,18)19)2-4-13(21)20-12/h1-7H

InChI Key

AMEARDSXIGSIRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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